molecular formula C15H15ClN2O3S B2688718 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034495-48-0

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2688718
CAS No.: 2034495-48-0
M. Wt: 338.81
InChI Key: WVKNHDSXFGCNRM-UHFFFAOYSA-N
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Description

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with a 4-chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 4-Chlorophenylsulfonyl Group: This step often involves the reaction of the pyrrolidine intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to the Pyridine Ring: The final step involves the coupling of the functionalized pyrrolidine with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The pyridine and pyrrolidine rings can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or amines.

Scientific Research Applications

4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-((1-((4-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a methyl group instead of a chlorine atom.

    4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a bromine atom instead of chlorine.

    4-((1-((4-Nitrophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenylsulfonyl group in 4-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine imparts unique chemical properties, such as increased electron-withdrawing capability and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

4-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-12-1-3-15(4-2-12)22(19,20)18-10-7-14(11-18)21-13-5-8-17-9-6-13/h1-6,8-9,14H,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKNHDSXFGCNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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